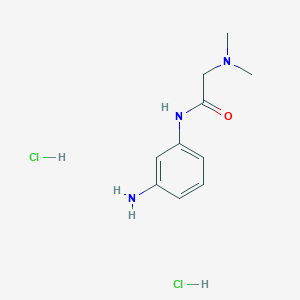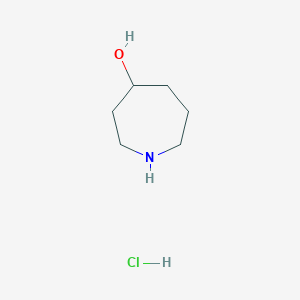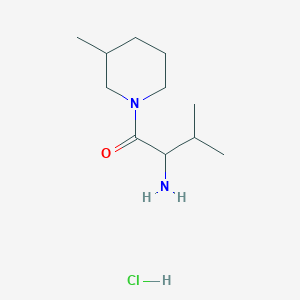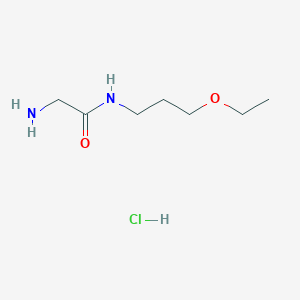
N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride
Descripción general
Descripción
“N~1~-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide dihydrochloride” is a chemical compound with the CAS Number: 1255717-19-1. Its molecular weight is 266.17 and its IUPAC name is N-(3-aminophenyl)-2-(dimethylamino)acetamide dihydrochloride . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;;/h3-6H,7,11H2,1-2H3,(H,12,14);2*1H . This indicates the presence of a dimethylamino group and an aminophenyl group in the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.17 . It is a solid substance at room temperature .Aplicaciones Científicas De Investigación
Electrophilic Probing and Nucleophilicity
N,N-Dimethyl-4-aminophenyl cation, a derivative of N1-(3-Aminophenyl)-N2,N2-dimethylglycinamide dihydrochloride, is employed as an electrophilic probe to determine the relative reactivity of nucleophiles. This compound is used to measure reaction rates with various nucleophiles, providing insights into their reactivity and nucleophilicity parameters. This research underscores the compound's utility in understanding chemical reactivity and interaction mechanisms (Dichiarante, Fagnoni, & Albini, 2008).
Photoreactivity of Amino Acid Salts
Studies involving N,N-dimethylated α-amino acid salts, closely related to N1-(3-Aminophenyl)-N2,N2-dimethylglycinamide dihydrochloride, reveal their photoreactivity. These salts predominantly undergo photoreduction and acetone trapping, showcasing their potential in photodecarboxylative reactions and adding to our understanding of photochemistry in organic compounds (Gallagher, Hatoum, Zientek, & Oelgemöller, 2010).
Polymerization Via Metal Chelates
N,N-Dimethylformamide solutions of activated glycine esters, similar to N1-(3-Aminophenyl)-N2,N2-dimethylglycinamide dihydrochloride, have been used to explore novel polymerization methods. These methods involve the reactivity of metal chelates, contributing to advancements in polymer science and providing new pathways for material synthesis (Naka, Nemoto, & Chujo, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-aminophenyl)-2-(dimethylamino)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9;;/h3-6H,7,11H2,1-2H3,(H,12,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHIOQCZZQWWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethanol](/img/structure/B1439869.png)

![3-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439873.png)




![4-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1439880.png)


![3-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1439886.png)
![Methyl 4-[(3-piperidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1439887.png)
